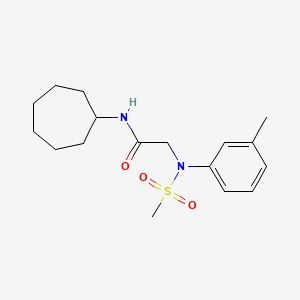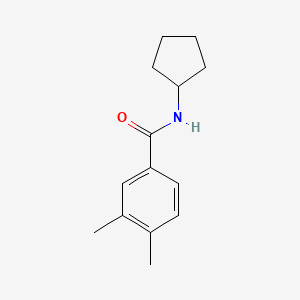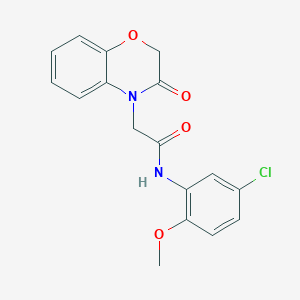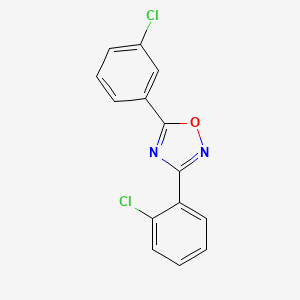
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, attached to a tetrahydroisoquinoline structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction with tetrahydroisoquinoline. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide, NaOH)
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Major Products
Reduction: 2-(4-chloro-3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Isoquinoline derivatives
Scientific Research Applications
2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is primarily determined by its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The chloro group can participate in electrophilic substitution reactions, while the tetrahydroisoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 2-Chloro-3-nitrobenzoyl chloride
Uniqueness
2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a chloro and nitro-substituted benzoyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-6-5-12(9-15(14)19(21)22)16(20)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDZFKZAKZZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)

![6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5885767.png)


![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5885860.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
